Cas no 374101-89-0 (6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine)

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring chloro and dimethoxyphenyl substituents, offering versatile reactivity for synthetic applications. Its structure combines a central triazine core with electron-rich aryl groups, making it useful as an intermediate in pharmaceuticals, agrochemicals, and materials science. The chloro group provides a reactive site for nucleophilic substitution, while the dimethoxyphenyl moieties enhance solubility and stability. This compound is particularly valuable in the development of heterocyclic derivatives, where its balanced reactivity and functional group compatibility enable precise modifications. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine structure
374101-89-0 structure
Product Name:6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No:374101-89-0
MF:C19H20ClN5O4
MW:417.846202850342
MDL:MFCD01953115
CID:4713627
Update Time:2025-06-09

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
    • (3,4-dimethoxyphenyl){6-[(3,4-dimethoxyphenyl)amino]-4-chloro(1,3,5-triazin-2- yl)}amine
    • ChemDiv1_009973
    • Oprea1_864998
    • Oprea1_561914
    • HMS615F07
    • SBB041685
    • STK559329
    • STK083396
    • BAS 02232680
    • R5226
    • ST50215391
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-
    • 6-chl
    • 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
    • MDL: MFCD01953115
    • Inchi: 1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25)
    • InChI Key: GNOOBBKCLFWMMS-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=NC(=N1)NC1C=CC(=C(C=1)OC)OC)NC1C=CC(=C(C=1)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 454
  • Topological Polar Surface Area: 99.6

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C064005-500mg
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0
500mg
$ 235.00 2022-06-06
TRC
C064005-1000mg
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0
1g
$ 390.00 2022-06-06
TRC
C064005-2000mg
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0
2g
$ 615.00 2022-06-06
abcr
AB413274-500 mg
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0
500MG
€165.80 2023-02-19
abcr
AB413274-1 g
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0
1 g
€197.30 2023-07-19
A2B Chem LLC
BA36006-500mg
6-Chloro-n,n'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
BA36006-1g
6-Chloro-n,n'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0 >95%
1g
$405.00 2024-04-20
Ambeed
A777884-1g
6-CHloro-n,n'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
374101-89-0 95%
1g
$133.0 2024-04-19
abcr
AB413274-500mg
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine; .
374101-89-0
500mg
€173.00 2025-02-19
abcr
AB413274-1g
6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine; .
374101-89-0
1g
€197.00 2025-02-19

Additional information on 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Introduction to 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 374101-89-0) and Its Emerging Applications in Chemical Biology

The compound 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, identified by its CAS number 374101-89-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic diamine derivative exhibits a unique structural framework that has garnered considerable attention for its potential applications in drug discovery, molecular recognition, and synthetic chemistry. The presence of both chloro and dimethoxyphenyl substituents on a triazine core imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of advanced pharmacophores. The 1,3,5-triazine core is particularly noteworthy for its ability to engage in multiple hydrogen bonding interactions, a feature that enhances its binding affinity to biological targets. This property has been leveraged in the development of small-molecule inhibitors targeting enzymes involved in metabolic pathways and signal transduction. For instance, derivatives of this compound have shown promise in modulating kinases and phosphodiesterases, which are critical for cancer therapy and neurodegenerative diseases.

The 3,4-dimethoxyphenyl groups contribute to the compound's solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration. In vitro studies have demonstrated that this compound can interact with proteins through both hydrophobic and electrostatic interactions, suggesting its potential as a lead compound for structure-based drug design. Furthermore, the chloro substituent on the triazine ring provides a handle for further functionalization via nucleophilic substitution reactions, allowing chemists to tailor the molecule's properties for specific biological applications.

One of the most compelling aspects of 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is its versatility in cross-coupling reactions. The triazine scaffold can undergo palladium-catalyzed coupling with various aryl halides or alkynes, enabling the construction of more complex molecular architectures. This capability has been exploited in the synthesis of polycyclic compounds that mimic natural products or exhibit unique pharmacological profiles. Such derivatives are being investigated for their potential as antimicrobial agents and anti-inflammatory drugs.

In the realm of materials science, this compound has also shown promise as a building block for supramolecular assemblies. The combination of hydrogen bonding donors and acceptors on its surface allows it to form stable complexes with other molecules, including DNA intercalators and metal ions. These interactions have been studied for their potential applications in molecular sensors and catalytic systems. The ability to fine-tune these interactions through structural modifications makes this compound a valuable tool for developing smart materials with tailored functionalities.

The synthetic accessibility of 6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 374101-89-0) further enhances its appeal for industrial applications. Modern synthetic methodologies have enabled scalable production processes that maintain high purity standards. This has facilitated its use in large-scale screening programs and preclinical studies aimed at identifying novel therapeutic agents. Collaborative efforts between academic researchers and pharmaceutical companies are now focused on optimizing synthetic routes to improve yield and reduce costs.

Looking ahead, the future prospects for this compound are promising. Advances in computational chemistry and machine learning are expected to accelerate the discovery of new derivatives with enhanced biological activity. High-throughput screening techniques combined with structure-activity relationship (SAR) studies will likely uncover additional applications in areas such as antiviral therapy and central nervous system disorders. The integration of these technologies with traditional wet chemistry approaches will be crucial for realizing the full potential of this versatile scaffold.

In summary,6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine represents a cornerstone in modern chemical biology research. Its unique structural features and functional versatility make it an indispensable tool for drug discovery and material science applications. As research continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry and biotechnology.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.